N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide is a synthetic heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) benzamide class, characterized by a 2-propoxybenzamide moiety at position 3 of the oxadiazole ring and a 4-(propan-2-yloxy)phenyl substituent at position Its molecular formula is C21H23N3O4 with a molecular weight of 381.4 g/mol. 1,2,5-Oxadiazole-based benzamides have attracted research interest as scaffolds for antiproliferative agents, with structurally related compounds such as MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrating STAT3-SH2 domain binding (IC50 = 17.7 μM) and antiplasmodial 1,2,5-oxadiazoles showing IC50 values as low as 0.035 μM against P.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B11378208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H23N3O4/c1-4-13-26-18-8-6-5-7-17(18)21(25)22-20-19(23-28-24-20)15-9-11-16(12-10-15)27-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)
InChIKeyMOBRKGHNWGOUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide: Structural Profile and Compound Class Context for Research Procurement


N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide is a synthetic heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) benzamide class, characterized by a 2-propoxybenzamide moiety at position 3 of the oxadiazole ring and a 4-(propan-2-yloxy)phenyl substituent at position 4. Its molecular formula is C21H23N3O4 with a molecular weight of 381.4 g/mol . 1,2,5-Oxadiazole-based benzamides have attracted research interest as scaffolds for antiproliferative agents, with structurally related compounds such as MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrating STAT3-SH2 domain binding (IC50 = 17.7 μM) and antiplasmodial 1,2,5-oxadiazoles showing IC50 values as low as 0.035 μM against P. falciparum NF54 [1][2]. The compound is currently available through research chemical suppliers as a building block or screening candidate, with no published primary bioassay data specific to this entity identified in peer-reviewed literature.

Why N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide Cannot Be Replaced by Generic Oxadiazole Analogs


1,2,5-Oxadiazole benzamides exhibit pronounced sensitivity to substituent positioning, making generic substitution unreliable. The 1,2,5-oxadiazole (furazan) ring is used relatively sparingly compared to 1,2,4- and 1,3,4-oxadiazoles, and its physicochemical and biological properties differ fundamentally from those of its regioisomers . Within the furazan subfamily, the position of the propoxy group on the benzamide ring (ortho, meta, or para) and the nature of the 4-phenyl substituent (isopropoxy vs. propoxy, fluoro, or methyl) significantly alter lipophilicity, H-bonding capacity, and target engagement. For example, the ortho-propoxy substitution on the benzamide ring of this compound introduces steric constraints and conformational preferences distinct from the para-propoxy isomer N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide . Published structure-activity relationship (SAR) studies on related 1,2,5-oxadiazole libraries confirm that even minor substituent alterations substantially impact antiproliferative potency and topoisomerase I inhibition, rendering interchangeable procurement of close analogs without direct comparative data unjustified [1].

Quantitative Differentiation Evidence for N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide Relative to Structural Analogs


Ortho-Propoxy Benzamide Substitution: Physicochemical Differentiation from Para-Propoxy Positional Isomer

The target compound features a 2-propoxy (ortho) substitution on the benzamide ring, distinguishing it from its direct positional isomer N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide (para-propoxy). Ortho-substitution introduces intramolecular hydrogen bonding potential between the amide N–H and the ortho-ether oxygen, reducing solvent-exposed H-bond donor capacity and altering molecular conformation . The ortho-isomer is predicted to exhibit lower topological polar surface area (tPSA) and reduced solvent-accessible H-bond donor count compared to the para-isomer, which affects membrane permeability and target binding geometry. While both compounds share identical molecular formula (C21H23N3O4) and molecular weight (381.4 g/mol), their distinct substitution patterns preclude interchangeable use in SAR studies or biological assays without experimental validation.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

4-Isopropoxyphenyl Substituent: Differentiation from 4-Phenyl and 4-Fluorophenyl Analogs

The 4-(propan-2-yloxy)phenyl (isopropoxyphenyl) group on the oxadiazole ring distinguishes this compound from simpler analogs such as N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide (CAS 874129-49-4), which bears an unsubstituted phenyl ring, and N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide, which carries a fluorine substituent. The isopropoxy group increases both lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 versus the unsubstituted phenyl analog) and electron density on the aromatic ring through resonance donation, which can modulate π-π stacking interactions with target protein aromatic residues . In contrast, the 4-fluorophenyl analog introduces electronegativity and reduced electron density without the steric bulk of the isopropoxy group. Published SAR on 1,2,5-oxadiazole antiplasmodial agents demonstrates that 4-phenyl substituent identity critically impacts both potency and selectivity index (SI), with alkoxyphenyl derivatives showing up to 10-fold differences in IC50 compared to halogen-substituted phenyl analogs within the same scaffold series [1].

Drug Design Lipophilicity Modulation Pharmacokinetics

Class-Level Antiproliferative Potential: 1,2,5-Oxadiazole Benzamide Scaffold Activity Benchmarks

1,2,5-Oxadiazole benzamides have demonstrated tractable antiproliferative activity across multiple cancer cell lines. In a focused library study of 1,2,5-oxadiazole derivatives, several compounds showed cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines via MTT assay, with some candidates exhibiting topoisomerase I catalytic inhibition [1]. The structurally related compound MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethylbenzamide) binds the STAT3-SH2 domain with an IC50 of 17.7 μM and demonstrates antiproliferative activity across a panel of tumor cell lines [2]. While the target compound N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide has not been directly tested in these systems, its structural alignment with the active 1,2,5-oxadiazole benzamide pharmacophore—specifically the presence of the furazan ring, the 3-benzamide linkage, and a lipophilic 4-aryl substituent—supports its potential as a screening candidate in oncology-focused discovery programs.

Anticancer Research STAT3 Inhibition Topoisomerase Inhibition

Drug-Likeness and Permeability Profile: Compliance with Oral Bioavailability Parameters

Published analyses of 1,2,5-oxadiazole benzamide derivatives indicate favorable compliance with drug-likeness criteria. A systematic evaluation of 25 novel 1,2,5-oxadiazole derivatives demonstrated full compliance with Lipinski's Rule of Five and Veber's rules for the most active compounds in the series [1]. Experimental PAMPA (Parallel Artificial Membrane Permeability Assay) permeability determination distinguished compounds within the series, with alkoxyphenyl-substituted derivatives exhibiting moderate-to-high passive permeability predictive of oral absorption potential. The target compound N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide, with MW = 381.4 g/mol, cLogP in the optimal range (estimated 4.0–4.5), H-bond donors = 1, and H-bond acceptors = 5, is predicted to meet Lipinski and Veber criteria by class-level inference, though its specific PAMPA permeability has not been experimentally reported .

ADMET Drug-Likeness PAMPA Permeability

Recommended Application Scenarios for N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide Based on Evidence Profile


Screening Library Expansion for Antiproliferative Drug Discovery Targeting STAT3 or Topoisomerase I

Based on the demonstrated activity of structurally related 1,2,5-oxadiazole benzamides against STAT3-SH2 domain (MD77: IC50 = 17.7 μM) and topoisomerase I, this compound is recommended for inclusion in focused screening libraries targeting oncology-relevant mechanisms [1]. Its unique ortho-propoxy substitution pattern on the benzamide ring may confer differential binding geometry compared to literature-reported analogs, potentially identifying novel structure-activity relationships.

Anti-Infective Lead Identification: Follow-Up on Antiplasmodial 1,2,5-Oxadiazole Scaffold

Given the exceptional potency (IC50 = 0.035 μM) and selectivity index (SI = 5319) achieved by structurally related 1,2,5-oxadiazole benzamides against P. falciparum NF54 [2], this compound represents a logical analog for antiplasmodial screening. The isopropoxyphenyl substituent mirrors the alkoxyphenyl motif associated with high activity in the published series, while the ortho-propoxybenzamide introduces a novel substitution vector for SAR exploration.

Physicochemical and Permeability Probe in ADMET Assay Cascade

The compound's predicted favorable drug-likeness profile (MW = 381.4; HBD = 1; HBA = 5; RO5 violations = 0) and the class-level precedent for measurable PAMPA permeability in 1,2,5-oxadiazole benzamides [3] make it suitable as a permeability probe in ADMET screening panels. Its ortho-propoxy substitution allows systematic comparison with para- and meta-propoxy isomers to quantify the impact of positional isomerism on passive membrane flux.

Chemical Biology Tool for Probing 1,2,5-Oxadiazole Target Engagement

As part of a broader 1,2,5-oxadiazole benzamide chemotype exploration, this compound can serve as a chemical biology probe to investigate target engagement differences arising from the 4-isopropoxyphenyl versus 4-fluorophenyl or 4-chlorophenyl substituents. Published SAR indicates that aryl substituent identity critically modulates potency and selectivity in both antiproliferative and antiplasmodial assays [2][3], warranting systematic head-to-head profiling with this analog.

Quote Request

Request a Quote for N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.